

Introduction to 4-Chlorophenylglyoxal Hydrate: A Versatile Chemical Probe

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Chlorophenylglyoxal hydrate*

Cat. No.: B1631882

[Get Quote](#)

4-Chlorophenylglyoxal hydrate, systematically named 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate, is a valuable reagent in the study of protein structure and function.^{[1][2]} Its primary utility stems from the high reactivity of its adjacent carbonyl groups, which allows for the selective modification of arginine residues in proteins.^{[1][2]} This specificity provides a powerful tool for investigating the role of arginine in enzyme active sites and protein-protein interactions.^{[1][2]} Furthermore, the presence of a chlorine atom on the phenyl ring enhances the electrophilicity of the carbonyls and serves as a useful handle for developing derivatives with modulated biological activities, including potential anticancer and antimicrobial agents.^{[1][2]}

Chemical Identity and Physicochemical Properties

The fundamental properties of **4-chlorophenylglyoxal hydrate** are summarized in the table below. It is a solid at room temperature and exhibits moderate solubility in polar organic solvents.

Property	Value	Source(s)
Systematic Name	2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate	[1] [3]
Molecular Formula	C ₈ H ₇ ClO ₃	[1] [2] [3]
Molecular Weight	186.59 g/mol	[1] [2] [3]
CAS Numbers	4996-21-8, 859932-64-2	[1] [2] [3]
Appearance	White to off-white solid	(Typical)
Flash Point	105 °C	[4] [5]
Solubility	Moderately soluble in water, ethanol, and acetic acid	[1]
Thermal Stability	Undergoes reversible dehydration above 80°C to form the anhydrous yellow liquid.	[1] [2]

Molecular Structure and Spectroscopic Characterization

The structure of **4-chlorophenylglyoxal hydrate** features a benzene ring substituted at the para position with a chlorine atom, which is in turn bonded to a glyoxal moiety. In its solid, stable form, the terminal aldehyde group is hydrated to form a geminal diol.[\[1\]](#)[\[2\]](#) This hydration is a key feature, as it stabilizes the otherwise highly reactive aldehyde, preventing polymerization.[\[1\]](#)[\[2\]](#)

The chlorine atom has a significant electronic effect on the molecule, increasing the electrophilicity of the carbonyl carbons compared to the non-halogenated parent compound, phenylglyoxal.[\[1\]](#)[\[2\]](#) While specific, experimentally determined spectroscopic data for **4-chlorophenylglyoxal hydrate** is not readily available in the public domain, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

Expected Spectroscopic Data:

Spectroscopic Technique	Expected Features
¹ H NMR	Aromatic protons would appear as two doublets in the ~7.5-8.0 ppm region. The methine proton of the hydrated aldehyde would likely appear as a singlet around 5.5-6.0 ppm, with the hydroxyl protons of the gem-diol also present.
¹³ C NMR	Aromatic carbons would be observed in the 120-140 ppm range. The two carbonyl carbons would be significantly downfield, with the ketone carbon appearing around 190 ppm and the hydrated aldehyde carbon around 90-95 ppm.
Infrared (IR) Spectroscopy	A strong absorption band for the ketone C=O stretch would be expected around 1680-1700 cm ⁻¹ . Broad O-H stretching bands from the gem-diol and any residual water would be present in the 3200-3500 cm ⁻¹ region. C-Cl stretching would be observed in the fingerprint region.
Mass Spectrometry	The mass spectrum would show a molecular ion peak corresponding to the anhydrous form [M] ⁺ at m/z 168 (for ³⁵ Cl) and 170 (for ³⁷ Cl) in a roughly 3:1 ratio, along with characteristic fragmentation patterns.

Below is a diagram illustrating the equilibrium between the hydrated and anhydrous forms of 4-chlorophenylglyoxal.

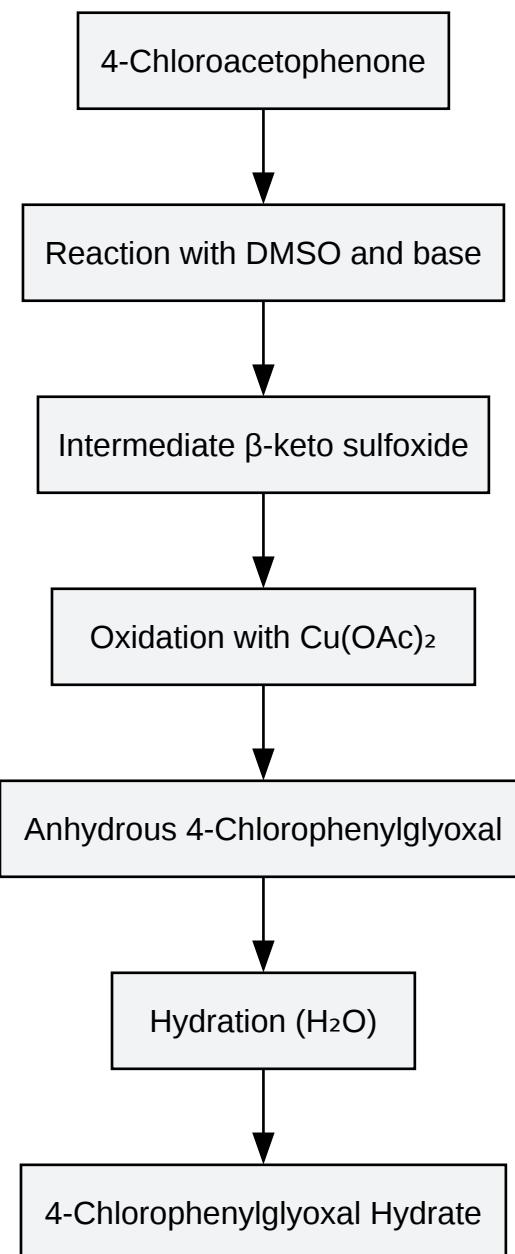
Caption: Reversible hydration of 4-chlorophenylglyoxal.

Synthesis and Purification

The synthesis of **4-chlorophenylglyoxal hydrate** typically starts from 4-chloroacetophenone. Historical methods often employed selenium dioxide (SeO₂) as the oxidizing agent.[\[1\]](#)[\[2\]](#) While

effective, the toxicity of selenium compounds has led to the development of alternative methods.

A general, modern approach for the synthesis of phenylglyoxals involves the oxidation of an intermediate β -keto sulfoxide. While a specific, detailed protocol for **4-chlorophenylglyoxal hydrate** is not readily available, the following procedure is adapted from a well-established synthesis of the parent compound, phenylglyoxal, and should be a viable starting point for optimization.


Experimental Protocol: Synthesis of **4-Chlorophenylglyoxal Hydrate** (Adapted)

- Preparation of the β -keto sulfoxide:
 - In a flame-dried, three-necked flask under a nitrogen atmosphere, combine dry dimethyl sulfoxide (DMSO) and dry t-butyl alcohol.
 - Add potassium t-butoxide and warm the mixture to dissolve the solids.
 - Cool the mixture and slowly add 4-chloroacetophenone.
 - Stir the reaction at room temperature for several hours.
 - Remove the solvent under reduced pressure and pour the residue into an ice-water slurry to precipitate the product.
 - Isolate the crude β -keto sulfoxide by filtration.
- Oxidation to 4-chlorophenylglyoxal:
 - Dissolve the crude β -keto sulfoxide in a suitable solvent such as chloroform.
 - Add cupric acetate monohydrate and stir the mixture at room temperature for 1-2 hours.
 - Filter the reaction mixture to remove the copper salts.
 - Wash the filtrate with water and a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the anhydrous 4-chlorophenylglyoxal as a yellow oil.
- Hydration:
 - Dissolve the anhydrous 4-chlorophenylglyoxal in 3-4 volumes of hot water.
 - Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the hydrate.
 - Collect the white to off-white crystals of **4-chlorophenylglyoxal hydrate** by vacuum filtration and air dry.

Purification: The crude hydrate can be further purified by recrystallization from hot water.

The following diagram outlines the general synthetic workflow.

[Click to download full resolution via product page](#)

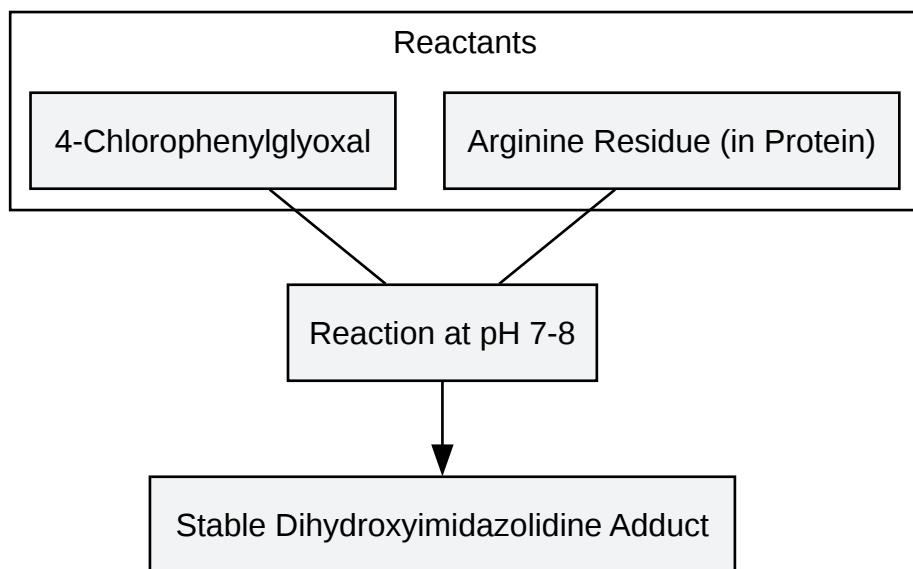
Caption: General synthetic workflow for **4-chlorophenylglyoxal hydrate**.

Chemical Reactivity and Applications

Selective Modification of Arginine Residues in Proteins

The most prominent application of **4-chlorophenylglyoxal hydrate** is the selective chemical modification of arginine residues in proteins.^{[1][2]} The guanidinium group of arginine reacts

with the two carbonyl groups of the glyoxal to form a stable dihydroxyimidazolidine adduct. This reaction is highly specific for arginine under controlled pH conditions (typically pH 7-8).


This specific modification is invaluable for:

- Identifying essential arginine residues: By modifying arginine and observing a loss of protein function, researchers can identify arginines that are critical for catalytic activity or substrate binding.
- Probing enzyme active sites: The introduction of the bulky 4-chlorophenyl group can provide insights into the steric constraints of an enzyme's active site.
- Bioconjugation: The glyoxal can be used to attach probes, tags, or other molecules to proteins at arginine sites.

Experimental Protocol: Arginine Modification of a Protein (General)

- Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4). The buffer should be free of primary amines.
- Reagent Preparation: Prepare a stock solution of **4-chlorophenylglyoxal hydrate** in the same buffer or a minimal amount of a compatible organic solvent (e.g., DMSO).
- Reaction: Add the **4-chlorophenylglyoxal hydrate** solution to the protein solution to achieve the desired molar excess (typically 10- to 100-fold). Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours).
- Quenching and Purification: Quench the reaction by adding a scavenger for excess glyoxal (e.g., Tris buffer) or by removing the excess reagent via dialysis, size-exclusion chromatography, or buffer exchange.
- Analysis: Confirm the modification using techniques such as mass spectrometry (to observe the mass shift corresponding to the adduct), amino acid analysis, or functional assays.

The reaction of 4-chlorophenylglyoxal with an arginine residue is depicted below.

[Click to download full resolution via product page](#)

Caption: Arginine modification using 4-chlorophenylglyoxal.

Precursor for Heterocyclic Synthesis in Drug Discovery

4-Chlorophenylglyoxal hydrate is a versatile building block for the synthesis of various heterocyclic compounds. Of particular interest is its use in the synthesis of triazine derivatives, which are known to exhibit a wide range of biological activities. The reaction of the glyoxal with aminoguanidines or other suitable nitrogen-containing nucleophiles can lead to the formation of substituted triazines.

These triazine derivatives have been investigated for their potential as:

- **Anticancer agents:** Some studies have shown that triazines derived from 4-chlorophenylglyoxal exhibit cytotoxicity against various cancer cell lines.^[1] The presence of the chloro- and phenyl- substituents can contribute to improved membrane permeability and target binding affinity.
- **Antimicrobial agents:** The triazine scaffold is a common feature in many antimicrobial compounds.^{[4][6][7][8]} The derivatives of 4-chlorophenylglyoxal can be further functionalized to optimize their antimicrobial spectrum and potency.

The general mechanism for the formation of these triazine derivatives involves a condensation reaction followed by cyclization. The specific reaction conditions and the nature of the other reactants determine the final structure of the triazine ring and its substituents.

Safety and Handling

4-Chlorophenylglyoxal hydrate is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

- H302: Harmful if swallowed.[3]
- H312: Harmful in contact with skin.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H332: Harmful if inhaled.[3]
- H335: May cause respiratory irritation.[3]

Recommended Personal Protective Equipment (PPE):

- Chemical-resistant gloves (e.g., nitrile)
- Safety goggles or a face shield
- Laboratory coat

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

4-Chlorophenylglyoxal hydrate is a valuable and versatile reagent for researchers in chemistry and biology. Its ability to selectively modify arginine residues provides a precise tool

for probing protein structure and function. Furthermore, its utility as a synthetic precursor for biologically active heterocyclic compounds, such as triazines, underscores its importance in the field of drug discovery. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chlorophenylglyoxal hydrate | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorophenylglyoxal hydrate (4996-21-8) for sale [vulcanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and SAR exploration of hybrid 4-chlorophenylthiazolyl-s-triazine as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luminixhealth.com [luminixhealth.com]
- 6. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction to 4-Chlorophenylglyoxal Hydrate: A Versatile Chemical Probe]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1631882#4-chlorophenylglyoxal-hydrate-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com